3-chloro-2-isocyanatothiophene
Description
Properties
CAS No. |
1442688-30-3 |
|---|---|
Molecular Formula |
C5H2ClNOS |
Molecular Weight |
159.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2 Isocyanatothiophene
Precursor Synthesis and Functionalization Strategies
The journey to synthesizing 3-chloro-2-isocyanatothiophene begins with the construction of a suitable thiophene (B33073) precursor, which is then functionalized to pave the way for the introduction of the isocyanate group.
Synthesis of Halogenated Thiophene Scaffolds
The creation of the 3-chloro-thiophene backbone is a critical first step. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom and are considered aromatic. wikipedia.org Their rich chemistry allows for various substitution reactions. wikipedia.org
One common approach to producing halogenated thiophenes is through electrophilic halocyclization. nih.govuwf.edu This method can involve the use of simple starting materials and environmentally friendly reagents, leading to high yields of products like 3-chlorothiophene (B103000). nih.govuwf.edu For instance, certain alkynes can undergo electrophilic cyclization in the presence of a sodium halide and a copper(II) sulfate (B86663) catalyst to form the desired halogenated thiophene. nih.gov
Another versatile method for modifying thiophene is through lithiation. The reaction of thiophene with a strong base like butyllithium (B86547) results in the formation of a thienyllithium intermediate. wikipedia.org This powerful nucleophile can then react with various electrophiles to introduce different substituents onto the thiophene ring. wikipedia.org
The table below summarizes key methods for synthesizing halogenated thiophene scaffolds.
| Method | Reagents | Key Features | Reference |
| Electrophilic Halocyclization | Alkyne, Sodium Halide, Copper(II) Sulfate | Environmentally friendly, high yields | nih.govuwf.edu |
| Lithiation | Thiophene, Butyllithium | Forms a versatile thienyllithium intermediate | wikipedia.org |
Introduction of Precursor Functional Groups (e.g., Amino, Carboxyl Azide)
With the 3-chlorothiophene scaffold in hand, the next phase involves introducing a functional group that can be converted into an isocyanate. The two most common precursor groups for this purpose are the amino group (-NH2) and the carbonyl azide (B81097) group (-CON3).
Introduction of an Amino Group: The synthesis of 2-aminothiophenes is a well-established field in organic chemistry. researchgate.netnih.gov A widely used method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde with a compound containing an active methylene (B1212753) group and elemental sulfur in the presence of a base. researchgate.net This one-pot reaction provides a direct route to substituted 2-aminothiophenes. researchgate.net Various catalysts, including organocatalysts and nanocomposites, have been employed to improve the efficiency and greenness of the Gewald reaction. nih.gov
Introduction of a Carboxyl Azide Group: A carboxylic acid group can be introduced onto the thiophene ring through various methods, such as the reaction of a thienyllithium intermediate with carbon dioxide. This carboxylic acid can then be converted to a carbonyl azide. A common method for this conversion involves reacting the corresponding acyl chloride with sodium azide. organic-chemistry.org Alternatively, the carboxylic acid can be directly converted to the acyl azide using reagents like diphenylphosphoryl azide (DPPA) or a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide. nih.govorganic-chemistry.org These methods offer mild conditions and high yields. organic-chemistry.org
The following table outlines the strategies for introducing these key precursor functional groups.
| Functional Group | Method | Reagents/Intermediates | Reference |
| Amino (-NH2) | Gewald Synthesis | Ketone/Aldehyde, Active Methylene Compound, Sulfur, Base | researchgate.net |
| Carbonyl Azide (-CON3) | From Carboxylic Acid | Acyl Chloride + Sodium Azide; or DPPA; or Trichloroacetonitrile/Triphenylphosphine/Sodium Azide | organic-chemistry.orgnih.govorganic-chemistry.org |
Isocyanate Formation from Precursors
The final stage of the synthesis involves the transformation of the precursor functional group into the isocyanate. Several classical rearrangement reactions and phosgenation methods are employed for this purpose.
Curtius Rearrangement Pathways from Thiophene Carbonyl Azides
The Curtius rearrangement is a thermal or photochemical decomposition of a carbonyl azide to an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org This reaction is highly versatile and proceeds with complete retention of the stereochemistry of the migrating group. nih.govnih.gov
The mechanism is believed to be a concerted process where the R group migrates to the nitrogen atom as nitrogen gas is expelled, avoiding the formation of a discrete nitrene intermediate in thermal reactions. wikipedia.org The resulting isocyanate is a stable compound that can be isolated. nih.govrsc.org This method is particularly advantageous as it starts from readily available carboxylic acids and their derivatives. nih.gov
The general transformation is as follows: R-CON3 → R-N=C=O + N2
Hofmann and Schmidt Rearrangement Analogues
Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgnumberanalytics.com The reaction is typically carried out using a halogen (like bromine) and a strong base (like sodium hydroxide). numberanalytics.com The reaction proceeds through the formation of a bromoamide anion, which then rearranges to the isocyanate. wikipedia.org This isocyanate can then be hydrolyzed to the amine or trapped with other nucleophiles. wikipedia.org While effective, the basic conditions may not be suitable for all thiophene substrates. nrochemistry.com
Schmidt Reaction: The Schmidt reaction involves the reaction of a carboxylic acid or a ketone with hydrazoic acid (HN3) in the presence of a strong acid to yield an amine or an amide, respectively. wikipedia.orgorganic-chemistry.org When a carboxylic acid is used, it first forms an acyl azide, which then rearranges to an isocyanate, similar to the Curtius rearrangement. wikipedia.orglibretexts.org This isocyanate is then typically hydrolyzed in the reaction mixture to the corresponding amine. libretexts.org The reaction of a ketone with hydrazoic acid yields an amide through a different pathway. wikipedia.org
Phosgenation and Triphosgenation Routes
A direct and efficient method for converting a primary amine, such as 2-amino-3-chlorothiophene, into an isocyanate is through the use of phosgene (B1210022) (COCl2) or its safer solid surrogate, triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govyoutube.com
Triphosgene is a crystalline solid that decomposes into three equivalents of phosgene upon heating or in the presence of a catalyst. nih.govchemicalbook.com The reaction of an amine with phosgene or triphosgene, typically in the presence of a non-nucleophilic base like triethylamine (B128534), proceeds through a carbamoyl (B1232498) chloride intermediate which then eliminates hydrogen chloride to form the isocyanate. nih.govreddit.com Generally, about one-third of an equivalent of triphosgene is used in place of one equivalent of phosgene. youtube.com This method is widely used due to its high efficiency and the commercial availability of triphosgene. nih.gov
The following table compares the different methods for isocyanate formation.
| Method | Starting Material | Key Reagents | Key Features | Reference |
| Curtius Rearrangement | Carbonyl Azide | Heat or UV light | Mild conditions, retention of stereochemistry | nih.govwikipedia.orgnih.gov |
| Hofmann Rearrangement | Primary Amide | Bromine, Sodium Hydroxide | Forms isocyanate as an intermediate | wikipedia.orgnumberanalytics.com |
| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid, Strong Acid | In situ formation and rearrangement of acyl azide | wikipedia.orglibretexts.org |
| Phosgenation/Triphosgenation | Primary Amine | Phosgene or Triphosgene, Base | High efficiency, use of a safer phosgene surrogate | nih.govyoutube.com |
Reactivity and Chemical Transformations of 3 Chloro 2 Isocyanatothiophene
Nucleophilic Additions to the Isocyanate Group
The core reactivity of 3-chloro-2-isocyanatothiophene lies in the addition of nucleophilic species across the carbon-nitrogen double bond of the isocyanate moiety. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate, which leads to the formation of a tetrahedral intermediate. This intermediate is then typically stabilized by proton transfer to the nitrogen atom. This pathway is fundamental to the formation of a wide array of derivatives, including urethanes, ureas, carbamates, and thiocarbamates.
Reaction with Alcohols and Phenols: Urethane (B1682113) Formation
The reaction between this compound and alcohols or phenols results in the formation of N-(3-chloro-2-thienyl)carbamates, commonly known as urethanes. This reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. researchgate.net The process is often catalyzed by bases or specific organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), to increase the reaction rate. researchgate.netrsc.org The general transformation is a versatile method for creating stable urethane linkages. nih.govnih.gov
Table 1: Representative Reaction of this compound with Alcohols/Phenols
| Reactant A | Reactant B | Product | Typical Conditions |
|---|---|---|---|
| This compound | Alcohol (e.g., Ethanol) or Phenol | O-Alkyl/Aryl N-(3-chloro-2-thienyl)carbamate | Inert solvent (e.g., THF, Chloroform), often with a catalyst (e.g., DBTDL, Et3N), Room temperature to reflux rsc.orgnih.gov |
Reaction with Amines: Urea (B33335) and Substituted Urea Formation
When this compound is treated with primary or secondary amines, it yields N,N'-substituted ureas. The reaction mechanism is analogous to that with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This reaction is generally rapid and often does not require a catalyst. rsc.org It provides a straightforward route to a diverse range of urea derivatives, which are significant in various fields of chemistry. organic-chemistry.org
Table 2: Representative Reaction of this compound with Amines
| Reactant A | Reactant B | Product | Typical Conditions |
|---|---|---|---|
| This compound | Primary or Secondary Amine (e.g., Propylamine) | N-(3-Chloro-2-thienyl)-N'-alkyl/arylurea | Inert solvent (e.g., THF, Dichloromethane), generally occurs readily at room temperature without a catalyst rsc.org |
Reaction with Water: Carbamate (B1207046) and Amine Formation
The reaction of this compound with water initially forms an unstable N-(3-chloro-2-thienyl)carbamic acid. researchgate.net Carbamic acids are prone to decarboxylation, readily losing carbon dioxide (CO2) to yield the corresponding primary amine, 3-chloro-2-aminothiophene. nih.gov This hydrolysis reaction is a key consideration when handling isocyanates, as moisture can lead to the formation of the corresponding amine and the subsequent reaction of this amine with remaining isocyanate to form a symmetrical urea. The carbamic acid intermediate itself is rarely isolated due to its inherent instability. researchgate.netmdpi.com
Table 3: Representative Reaction of this compound with Water
| Reactant A | Reactant B | Intermediate/Final Product | Typical Conditions |
|---|---|---|---|
| This compound | Water | N-(3-Chloro-2-thienyl)carbamic acid (unstable), which decomposes to 3-Chloro-2-aminothiophene and CO2. | Presence of water, often as a contaminant in solvents or reactants. |
Reaction with Thiols: Thiocarbamate Formation
In a reaction parallel to that with alcohols, this compound reacts with thiols (mercaptans) to produce N-(3-chloro-2-thienyl)thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. rsc.org This reaction is typically catalyzed by a base, such as triethylamine (B128534) (TEA), to facilitate the deprotonation of the thiol and enhance its nucleophilicity. rsc.org
Table 4: Representative Reaction of this compound with Thiols
| Reactant A | Reactant B | Product | Typical Conditions |
|---|---|---|---|
| This compound | Thiol (e.g., Ethanethiol) | S-Alkyl/Aryl N-(3-chloro-2-thienyl)thiocarbamate | Inert solvent (e.g., CDCl3), base catalyst (e.g., Triethylamine) rsc.org |
Cycloaddition Reactions
Beyond simple additions, the cumulative double bonds of the isocyanate group in this compound allow it to participate in cycloaddition reactions, providing pathways to various heterocyclic structures.
[2+2] Cycloadditions (e.g., with Imines, Ketenes)
Isocyanates can undergo [2+2] cycloaddition reactions with unsaturated partners like imines and ketenes to form four-membered heterocyclic rings. While these reactions are well-documented for ketenes, isocyanates can also participate as the 2π component. youtube.com The reaction of an isocyanate with an imine can lead to the formation of a 1,3-diazetidin-2-one ring system.
A classic example of a [2+2] cycloaddition is the Staudinger synthesis, where a ketene (B1206846) reacts with an imine to form a β-lactam (a four-membered cyclic amide). wikipedia.orgmdpi.com Isocyanates can react in a similar fashion. These cycloadditions can be thermally or photochemically initiated and, in some cases, are promoted by Lewis acids which enhance the electrophilicity of the cumulene. nih.govnih.govorientjchem.org The reaction proceeds through a concerted [π2s + π2a] pathway, leading to specific stereochemical outcomes. wikipedia.org
Table 5: Representative [2+2] Cycloaddition Reactions
| Reactant A | Reactant B | Product Class | General Conditions |
|---|---|---|---|
| This compound | Imine | 1,3-Diazetidin-2-one derivative | Thermal or photochemical conditions; Lewis acid catalysis may be employed. nih.govnih.gov |
| This compound | Ketene | Imido-β-lactone derivative | Thermal conditions, often in an inert solvent. wikipedia.orgmdpi.com |
[3+2] Cycloadditions for Heterocycle Construction
The isocyanate group can participate as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. sci-rad.com In these reactions, the C=N double bond of the isocyanate reacts with a 1,3-dipole. A prominent example of this reactivity is the reaction between isocyanates and nitrones. This specific type of [3+2] cycloaddition is a well-established and universal protocol for the synthesis of 1,2,4-oxadiazolidin-5-one rings (also referred to as tetrahydro-1,2,4-oxadiazoles). sci-rad.comsorbonne-universite.fr
The reaction proceeds with high regioselectivity, where the nitrone oxygen attacks the electrophilic carbonyl carbon of the isocyanate, and the nitrone carbon attacks the nitrogen of the isocyanate. sorbonne-universite.fr For this compound, the expected reaction with a nitrone, such as (Z)-C-phenyl-N-methylnitrone, would yield a spirocyclic or fused thiophene-oxadiazolidinone derivative.
While the primary cycloadduct is the oxadiazolidinone, this intermediate can sometimes undergo further transformations under the reaction conditions. For instance, in the presence of a base, the initial cycloadduct can undergo decarboxylation and rearrangement to furnish amidines. sorbonne-universite.fr This tandem cycloaddition-decarboxylation sequence highlights the versatility of using isocyanates in heterocyclic synthesis. sorbonne-universite.fr
Table 1: Examples of [3+2] Cycloaddition with Isocyanates
| Reactants | 1,3-Dipole | Product Type | Reference |
| Aryl Isocyanate, (Z)-C-phenyl-N-methylnitrone | Nitrone | 1,2,4-Oxadiazolidin-5-one | sci-rad.comsorbonne-universite.fr |
| Aryl Isocyanate, N-aryl-α,β-unsaturated nitrone | Nitrone | Amidine (via rearrangement) | sorbonne-universite.fr |
Cascade Reactions Involving Isocyanate Intermediates
Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all in a single pot. nih.gov Isocyanates are excellent substrates for designing cascade sequences due to their high reactivity, which can be harnessed to rapidly build molecular complexity. rsc.orgthieme-connect.com
In the context of this compound, the isocyanate group can act as an electrophilic trigger for a cascade sequence. Nucleophilic attack on the isocyanate carbon by a suitable bifunctional partner can generate an intermediate that is primed for a subsequent intramolecular cyclization. For example, reaction with an α-amino ester can lead to a urea intermediate which then cyclizes to form hydantoin (B18101) derivatives. nih.govdntb.gov.ua
A particularly relevant cascade reaction for this thiophene (B33073) derivative is the synthesis of fused thieno[3,2-d]pyrimidinones. This transformation can be initiated by the reaction of the isocyanate with various nucleophiles. For instance, treatment with an amine can form a urea, which then undergoes intramolecular cyclization onto the thiophene ring system, often facilitated by acid or base catalysis, to yield the bicyclic product. Such tandem reactions provide an efficient route to complex nitrogen-containing heterocycles. nih.gov
Intramolecular Cyclization Pathways
Formation of Fused Heterocyclic Systems
The strategic positioning of the isocyanate group at the C2 position of the thiophene ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidinones. nih.govnih.gov These structures are formed via intramolecular cyclization, where a substituent derived from the isocyanate group attacks a position on the thiophene ring or a group attached to it.
Typically, the synthesis of thieno[3,2-d]pyrimidinones starts from a 2-aminothiophene derivative, which is a direct precursor to the isocyanate. The amine can be converted to the isocyanate in situ or in a separate step. Alternatively, the amine can be reacted with another reagent to build a side chain that subsequently cyclizes. For example, reaction of a 2-aminothiophene-3-carboxylate with formamide (B127407) or orthoesters leads to the formation of the pyrimidinone ring.
When starting with this compound, a common strategy involves reaction with an amine (R-NH₂) to form a urea intermediate (a 1-(3-chlorothiophen-2-yl)-3-alkyl/arylurea). This intermediate can then undergo intramolecular cyclization. This cyclization is often an electrophilic attack of a newly formed reactive species onto the C3 position of the thiophene ring, though other pathways exist depending on the substituents and reaction conditions. The result is a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a core structure found in various biologically active molecules. nih.govnih.gov
Influence of Thiophene Ring Substitution on Cyclization
The nature and position of substituents on the thiophene ring exert a significant influence on the course and efficiency of intramolecular cyclization reactions. In this compound, the chlorine atom at the C3 position plays a crucial electronic role.
Conversely, the inductive effect of the chlorine atom can influence the acidity of protons on adjacent atoms. In a base-mediated cyclization of a urea intermediate, the chlorine at C3 would increase the acidity of the N-H protons of the urea, facilitating deprotonation and the subsequent cyclization step. Furthermore, the substituent can sterically influence the approach of reagents and the conformation of reaction intermediates, thereby affecting the feasibility and stereochemical outcome of the cyclization.
Reactions Involving the Thiophene Ring
Electrophilic Aromatic Substitution (EAS) Reactivity
The thiophene ring is an electron-rich heterocycle and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). However, the reactivity and regioselectivity of EAS on this compound are dictated by the combined electronic effects of both the chloro and the isocyanato substituents.
The directing effects of these groups are as follows:
Isocyanate group (-NCO): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing resonance and inductive effects. wikipedia.org
Chloro group (-Cl): This is a deactivating, ortho, para-directing group. Deactivation occurs via its inductive effect, while direction is controlled by the ability of its lone pairs to stabilize the arenium ion intermediate via resonance. youtube.com
In this compound, the two available positions for substitution are C4 and C5. We must analyze the directing influence of each substituent on these positions:
The isocyanate group at C2 will direct an incoming electrophile to the meta position, which is C4.
The chloro group at C3 will direct an incoming electrophile to its ortho position (C2, which is blocked) and its para position, which is C5.
Table 2: Summary of Directing Effects for EAS
| Position | Directed by -NCO (at C2) | Directed by -Cl (at C3) | Predicted Outcome |
| C4 | meta (Activating) | meta (Deactivating) | Possible, directed by -NCO |
| C5 | para (Deactivating) | para (Activating) | Possible, directed by -Cl |
Halogen Exchange Reactions on the Thiophene Nucleus
Halogen exchange reactions on the thiophene nucleus of this compound, particularly at the 2-position, can be a potential pathway for further functionalization. While direct studies on this compound are not extensively documented, the reactivity of related 3-chlorothiophenes provides significant insights.
A common strategy for modifying halothiophenes involves metal-halogen exchange. For instance, treatment of 3-chlorothiophene (B103000) with a strong base like n-butyllithium (n-BuLi) can selectively deprotonate the C2 position due to the acidifying effect of the adjacent sulfur atom and the chloro group. This generates a highly reactive 3-chloro-2-thienyllithium intermediate. This intermediate can then be reacted with an electrophilic halogen source, such as iodine (I₂) or bromine (Br₂), to introduce a different halogen at the 2-position, yielding a 3-chloro-2-halothiophene.
This principle can be extrapolated to this compound, although the reactivity of the isocyanate group must be considered. The strong base used for the metal-halogen exchange could potentially react with the isocyanate group. Therefore, protection of the isocyanate group or the use of specific reaction conditions would be crucial for achieving selective halogen exchange on the thiophene ring.
Alternatively, for related halothiophenes, halogen exchange has been observed as an unexpected outcome in the presence of certain metal catalysts and halogenated solvents. researchgate.net This suggests that the choice of reaction conditions is critical to control the desired reactivity and avoid unintended side reactions.
Table 1: Potential Halogen Exchange Reactions on this compound Analogs
| Starting Material | Reagents | Product | Remarks |
| 3-Chlorothiophene | 1. n-BuLi 2. I₂ | 3-Chloro-2-iodothiophene | Demonstrates the feasibility of introducing iodine at the 2-position via a lithiated intermediate. |
| 3-Chlorothiophene | 1. n-BuLi 2. Br₂ | 3-Chloro-2-bromothiophene | Similar to iodination, bromination can be achieved. |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The chlorine atom on the thiophene ring of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are powerful tools for the arylation, vinylation, and alkynylation of halo-heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is widely used for the functionalization of halothiophenes. mdpi.comresearchgate.net While specific studies on this compound are limited, research on analogous compounds like 4-bromothiophene-2-carbaldehyde and 3-methylthiophene-2-carbonyl chloride demonstrates the feasibility of such couplings. mdpi.com
In a typical Suzuki coupling of a halothiophene, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more advanced catalyst system involving bulky, electron-rich phosphine (B1218219) ligands is employed. nih.gov The choice of base and solvent is also critical for the reaction's success. The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, which may necessitate more forcing reaction conditions or specialized catalyst systems for efficient coupling. nih.gov
The isocyanate group in this compound could potentially be sensitive to the basic conditions of the Suzuki reaction. However, with careful selection of a non-nucleophilic base and appropriate reaction temperature, the coupling can likely be achieved while preserving the isocyanate functionality.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is highly effective for the alkynylation of halothiophenes. For instance, 3-chlorothiophene has been successfully coupled with terminal alkynes using a palladium catalyst in combination with a bulky phosphine ligand. researchgate.net
The general reactivity trend for the halide in Sonogashira coupling is I > Br > Cl, meaning that chloro-substrates are the least reactive. organic-chemistry.org Therefore, achieving a successful Sonogashira coupling with this compound would likely require an optimized catalytic system and potentially higher reaction temperatures. The isocyanate group's stability under these conditions would need to be considered.
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of Halothiophene Analogs
| Coupling Reaction | Halothiophene Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | 4-Arylthiophene-2-carbaldehydes mdpi.com |
| Suzuki-Miyaura | 3-Methylthiophene-2-carbonyl chloride | Aryl/het-aryl boronic acids | Palladium catalyst | Thienyl ketones |
| Sonogashira | 3-Chlorothiophene | Terminal alkynes | PdCl₂(MeCN)₂ / Bulky phosphine ligand | Alkynylthiophenes researchgate.net |
| Sonogashira | 3,4-Dihalo-2(5H)-furanones | Terminal alkynes | Pd(PPh₃)₄ / CuI | Alkynyl-2(5H)-furanones sioc-journal.cn |
Dimerization and Polymerization Tendencies
The isocyanate group is known for its propensity to undergo self-reaction, leading to dimerization and trimerization. nih.govresearchgate.net Aromatic isocyanates, in particular, can form uretdiones (four-membered rings) through dimerization, a reaction that can be catalyzed by bases like trialkylphosphines or pyridines. nih.gov This dimerization is often a reversible process. nih.gov Given the presence of the reactive isocyanate group, this compound is expected to exhibit a tendency to dimerize, especially under basic conditions or upon prolonged storage.
Furthermore, the thiophene ring itself can participate in oligomerization and polymerization reactions. Oxidative conditions can lead to the dimerization of brominated thiophenes. rsc.org While the conditions for such reactions are specific, it highlights a potential reactivity pathway for the thiophene nucleus of the title compound.
The combination of the isocyanate functionality and the polymerizable thiophene ring opens the possibility for the synthesis of functional polymers. Thiophene-based polymers are of significant interest for their electronic properties. mdpi.commdpi.com The isocyanate group can serve as a reactive site for post-polymerization modification or as a key component in the polymerization process itself. For example, poly[3-(2-ethyl-isocyanato-octadecanyl)-thiophene] has been synthesized and studied for its laser properties. mdpi.comresearchgate.net The isocyanate group can also be used to anchor thiophene monomers to surfaces before polymerization. mdpi.com Anionic polymerization is another pathway for isocyanates to form polyisocyanurates. researchgate.net
Therefore, this compound possesses the potential to act as a monomer in the synthesis of novel polythiophenes with reactive pendant groups, which could be valuable in materials science.
Mechanistic Investigations
Elucidation of Reaction Pathways for Isocyanate Generation
The formation of the isocyanate group on the thiophene (B33073) ring likely proceeds through well-established rearrangement reactions. The most common and mechanistically understood pathways for generating aryl isocyanates from carboxylic acid derivatives are the Curtius, Hofmann, and Lossen rearrangements. organic-chemistry.orgwikipedia.orgslideshare.net These reactions are characterized by a key rearrangement step where a group migrates from a carbonyl carbon to an adjacent nitrogen atom, leading to the formation of an isocyanate.
Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide (B81097). wikipedia.orgallen.in For the synthesis of 3-chloro-2-isocyanatothiophene, the precursor would be 3-chloro-thiophene-2-carbonyl azide. The reaction is believed to proceed through a concerted mechanism where the loss of nitrogen gas and the migration of the thienyl group occur simultaneously to avoid the formation of a high-energy nitrene intermediate. wikipedia.org The migration of the R-group (in this case, the 3-chlorothienyl group) occurs with complete retention of its configuration. wikipedia.orgallen.in
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgchemistrysteps.com Starting with 3-chloro-thiophene-2-carboxamide, treatment with a halogen (like bromine) and a strong base (like sodium hydroxide) would form an N-haloamide. Subsequent deprotonation and rearrangement would lead to the formation of this compound. wikipedia.org
Lossen Rearrangement: In this rearrangement, a hydroxamic acid or its derivative is converted into an isocyanate. slideshare.netwikipedia.org The reaction is typically carried out under basic conditions. The mechanism involves the deprotonation of the hydroxamic acid, followed by a concerted rearrangement where the R-group migrates and a leaving group is expelled. chemistry-reaction.comlscollege.ac.in
| Rearrangement Reaction | Starting Material | Key Reagents | Intermediate | Product |
|---|---|---|---|---|
| Curtius Rearrangement | 3-chloro-thiophene-2-carbonyl azide | Heat or UV light | Acyl nitrene (transient/concerted) | This compound |
| Hofmann Rearrangement | 3-chloro-thiophene-2-carboxamide | Br2, NaOH | N-bromoamide, Isocyanate | This compound |
| Lossen Rearrangement | 3-chloro-thiophene-2-hydroxamic acid | Base | O-acylated hydroxamic acid, Isocyanate | This compound |
Studies of Addition Reaction Mechanisms
The isocyanate group in this compound is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. nih.gov The electron-withdrawing nature of the 3-chlorothienyl group is expected to further enhance this electrophilicity. The general mechanism for nucleophilic addition to an isocyanate involves the attack of a nucleophile (such as an alcohol, amine, or thiol) on the carbonyl carbon of the isocyanate. This is typically followed by a proton transfer to the nitrogen atom. nih.gov
For the reaction with an alcohol to form a carbamate (B1207046) (urethane), theoretical studies on similar systems suggest a multimolecular mechanism where several alcohol molecules may participate in the transition state. kuleuven.be The reaction is believed to occur in a concerted manner across the N=C bond of the isocyanate. kuleuven.be
Mechanistic Studies of Cycloaddition Processes
Isocyanates are known to participate in various cycloaddition reactions. For this compound, [3+2] and [4+1] cycloadditions are plausible pathways. In a [3+2] cycloaddition with a nitrone, for instance, the reaction can proceed through either a concerted or a stepwise mechanism. acs.org Computational studies have shown that the mechanism is often dependent on the polarity of the solvent, with polar solvents favoring a stepwise pathway. acs.orgresearchgate.net The first step in the stepwise mechanism is the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate group. acs.org
Role of Catalysts and Reagents in Reaction Mechanisms
The reactions of isocyanates, particularly with alcohols, are often catalyzed to achieve practical reaction rates. turkchem.net Catalysis can proceed through different mechanisms depending on the catalyst used.
Lewis Acid Catalysis: Metal catalysts, such as organotin or zirconium compounds, can coordinate to the oxygen atom of the isocyanate group. turkchem.netwernerblank.com This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Catalysis (Insertion Mechanism): Tertiary amines can act as nucleophilic catalysts. researchgate.net The amine can add to the isocyanate to form a reactive, zwitterionic intermediate. This intermediate then reacts with the alcohol, regenerating the catalyst. Alternatively, some metal catalysts are believed to operate via an "insertion mechanism" where the catalyst first associates with the alcohol. turkchem.netwernerblank.com
| Catalyst Type | Proposed Mechanism | Effect on Isocyanate |
|---|---|---|
| Organotin Compounds | Lewis Acid Catalysis | Activation of the carbonyl carbon |
| Zirconium Chelates | Insertion Mechanism | Activation of the hydroxyl group of the alcohol |
| Tertiary Amines | Nucleophilic Catalysis | Formation of a reactive intermediate |
Stereochemical Considerations in Transformations
The stereochemical outcome of reactions involving this compound is an important consideration.
In Isocyanate Formation: As mentioned earlier, the Curtius rearrangement proceeds with complete retention of the stereochemistry of the migrating group. wikipedia.orgallen.in
In Nucleophilic Additions: The addition of a nucleophile to the planar isocyanate group can potentially create a new stereocenter if the nucleophile is chiral or if the addition leads to a chiral product. The nucleophile can attack from either the Re or Si face of the isocyanate, potentially leading to a mixture of enantiomers or diastereomers. The stereochemical outcome will depend on the steric and electronic properties of both the isocyanate and the nucleophile, as well as the reaction conditions.
Applications in Organic Synthesis As a Building Block
Precursor for Nitrogen-Containing Heterocycles
The isocyanate functional group is a powerful tool for the introduction of nitrogen atoms into cyclic systems. This reactivity is harnessed to construct a range of nitrogen-containing heterocycles, with the thiophene (B33073) ring serving as a foundational scaffold.
While direct synthesis of thienopyrimidines from 3-chloro-2-isocyanatothiophene is not extensively documented, the general reactivity of isocyanates on the thiophene core provides a clear pathway. The synthesis of thienopyrimidines often proceeds through the formation of a urea (B33335) or thiourea (B124793) intermediate, followed by cyclization. For instance, the reaction of an aminothiophene with an isocyanate is a common method to generate a thienylurea, which can then be cyclized under basic or acidic conditions to form the thieno[2,3-d]pyrimidine (B153573) core. The presence of the chloro substituent at the 3-position of the thiophene ring in this compound would be expected to influence the electronic properties and reactivity of the resulting intermediates, potentially impacting the cyclization step.
The most direct application of this compound is in the synthesis of thienourea and thienocarbamate derivatives. The isocyanate group reacts readily with primary and secondary amines to form substituted ureas, and with alcohols to form carbamates. These reactions are typically high-yielding and proceed under mild conditions.
The general reactions are as follows:
Thienourea Formation:
this compound + R₂NH → 3-Chloro-2-(R₂N-carbonylamino)thiophene
Thienocarbamate Formation:
this compound + ROH → 3-Chloro-2-(RO-carbonylamino)thiophene
These resulting thienourea and thienocarbamate scaffolds are valuable in their own right as potential biologically active molecules or can serve as intermediates for further synthetic transformations.
Table 1: Representative Reactions for Thienourea and Thienocarbamate Synthesis
| Reactant | Product | Scaffold Type |
| Primary Amine (RNH₂) | N-(3-chlorothiophen-2-yl)-N'-R-urea | Thienourea |
| Secondary Amine (R₂NH) | N-(3-chlorothiophen-2-yl)-N',N'-R₂-urea | Thienourea |
| Alcohol (ROH) | R-O-carbonyl-(3-chlorothiophen-2-yl)amine | Thienocarbamate |
The isocyanate functionality of this compound can participate in cycloaddition reactions, providing a route to fused and spirocyclic systems. For example, [2+2], [3+2], and [4+2] cycloaddition reactions with various partners can lead to the formation of four, five, and six-membered heterocyclic rings fused to the thiophene core. The specific reaction pathway and resulting product would depend on the nature of the reacting partner and the reaction conditions. While specific examples involving this compound are not prevalent in the literature, the known reactivity of isocyanates in cycloadditions suggests this as a feasible synthetic strategy.
Chiral Auxiliary or Ligand Precursor Development
The thiophene scaffold, functionalized with a reactive isocyanate group, presents opportunities for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. By reacting this compound with a chiral alcohol or amine, a new chiral molecule is formed where the thiophene unit can influence the stereochemical outcome of subsequent reactions. The chloro and isocyanate-derived functionalities offer potential coordination sites for metal centers, making these derivatives interesting candidates for new ligand scaffolds. The development in this area is still emerging, with significant potential for creating bespoke chiral molecules for stereoselective synthesis.
Intermediate in the Synthesis of Complex Molecular Architectures
The reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of more complex molecules, including analogues of natural products, and scaffolds for agrochemicals and pharmaceuticals. The thiophene ring is a known bioisostere for the benzene (B151609) ring and is present in numerous biologically active compounds. The ability to introduce nitrogen-containing functionalities via the isocyanate group, coupled with the potential for further modification of the thiophene ring, allows for the construction of diverse molecular architectures.
The general strategy involves using the isocyanate to link the thiophene core to other molecular fragments, followed by further synthetic elaborations. This approach provides access to a wide range of structures that can be screened for biological activity. Thiophene derivatives are prevalent in pharmaceuticals and agrochemicals, and the use of this compound as a building block offers a route to novel analogues with potentially improved properties.
Computational and Theoretical Studies
Electronic Structure Analysis of 3-Chloro-2-isocyanatothiophene
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the electronic structure of molecules like this compound. Such analyses would likely reveal the distribution of electrons, molecular orbital energies, and the nature of chemical bonding within the molecule.
The thiophene (B33073) ring is an electron-rich aromatic system. mdpi.com The introduction of a chlorine atom and an isocyanate group at the 2 and 3 positions, respectively, is expected to significantly modulate this electronic structure. The chlorine atom, being electronegative, would withdraw electron density from the thiophene ring through inductive effects. The isocyanate group (-N=C=O) is a versatile functional group with a complex electronic nature, capable of both electron-withdrawing and -donating effects depending on the specific interactions.
Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The HOMO is anticipated to be localized primarily on the thiophene ring, characteristic of thiophene derivatives. The LUMO, on the other hand, would likely have significant contributions from the isocyanate group, particularly the C=O and N=C antibonding orbitals. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and electronic properties.
Illustrative Data Table: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and electronic transitions. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: These values are hypothetical and serve to illustrate the type of data generated from electronic structure calculations.
Reaction Pathway Calculations and Transition State Analysis
Theoretical calculations can elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.
A key area of interest would be the reaction of the isocyanate group with nucleophiles, a characteristic reaction of isocyanates. For instance, the reaction with an alcohol to form a carbamate (B1207046) could be modeled. Computational studies would identify the transition state for the nucleophilic attack on the central carbon atom of the isocyanate group. The energy barrier associated with this transition state would determine the reaction rate. DFT methods are well-suited for locating transition states and calculating activation energies. worldscientific.com
Another potential reaction pathway for investigation is cycloaddition reactions involving the thiophene ring or the isocyanate group. Theoretical studies on related systems have explored such pathways. acs.org
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic attack | -2.5 | 15.8 | 18.3 |
| Proton transfer | -15.2 | -5.7 | 9.5 |
Note: These values are illustrative and represent typical outputs from reaction pathway calculations.
Prediction of Reactivity and Selectivity Profiles
The electronic structure calculations provide the basis for predicting the reactivity and selectivity of this compound. The isocyanate group is known for its high reactivity towards nucleophiles. nih.gov The electrophilicity of the central carbon atom of the isocyanate is a key factor, which can be quantified using various reactivity indices derived from DFT calculations.
The presence of the chlorine atom and the thiophene ring will influence the reactivity of the isocyanate group. The electron-withdrawing nature of the chlorine atom is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity.
In terms of selectivity, if the molecule were to react with a nucleophile that could also potentially substitute the chlorine on the thiophene ring, computational studies could predict which reaction is more favorable by comparing the activation barriers for both pathways. Generally, nucleophilic attack at the isocyanate group is expected to be the dominant reaction pathway.
Spectroscopic Property Predictions for Structural Assignment
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, key spectroscopic features can be calculated.
Infrared (IR) Spectroscopy: The vibrational frequencies can be computed, which correspond to the peaks in an IR spectrum. A strong absorption band characteristic of the asymmetric stretching of the isocyanate group (-N=C=O) would be predicted, typically in the range of 2250-2280 cm⁻¹. Other predictable vibrations include the C-Cl stretch and various vibrations of the thiophene ring. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated. The protons on the thiophene ring would have characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and isocyanate substituents.
Illustrative Data Table: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts
| Mode/Atom | Predicted Frequency (cm⁻¹) / Chemical Shift (ppm) | Assignment |
| Asymmetric NCO stretch | 2275 | Strong, characteristic isocyanate peak |
| C-Cl stretch | 750 | Stretching vibration of the carbon-chlorine bond |
| Thiophene C4-H | 125.4 | ¹³C NMR chemical shift |
| Thiophene C5-H | 128.9 | ¹³C NMR chemical shift |
| Isocyanate C | 122.1 | ¹³C NMR chemical shift of the central carbon |
Note: These are example values to demonstrate the application of computational spectroscopy.
Conformational Analysis
Conformational analysis of this compound would focus on the rotation around the C2-N bond connecting the isocyanate group to the thiophene ring. Due to the steric hindrance and electronic interactions between the isocyanate group and the chlorine atom at the 3-position, as well as the sulfur atom in the ring, certain conformations will be more stable than others.
Computational scans of the potential energy surface as a function of the C3-C2-N-C dihedral angle would reveal the energy minima corresponding to stable conformers and the rotational barriers between them. It is likely that the molecule prefers a conformation where the isocyanate group is either syn- or anti-periplanar to the sulfur atom in the thiophene ring, with one of these being the global minimum. The planarity of the molecule is an important factor for its electronic properties. olemiss.edu
Illustrative Data Table: Relative Energies of Conformers
| Conformer (Dihedral Angle C3-C2-N-C) | Relative Energy (kcal/mol) |
| 0° (syn-periplanar) | 1.2 |
| 90° | 5.8 (Transition State) |
| 180° (anti-periplanar) | 0.0 (Global Minimum) |
Note: This table provides a hypothetical energy profile for the rotation of the isocyanate group.
Future Directions and Research Perspectives
Development of Green and Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. Future research into 3-chloro-2-isocyanatothiophene should prioritize the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current industrial production of isocyanates often relies on the use of phosgene (B1210022), a highly toxic and hazardous chemical. acs.orgnih.gov A key area of future research will be the exploration of phosgene-free methods for the synthesis of this compound. acs.orgnih.gov Non-phosgene routes, such as the reductive carbonylation of corresponding nitrothiophenes or the thermal decomposition of thiophene-derived carbamates, present more environmentally friendly alternatives. nih.gov The development of efficient catalytic systems for these transformations will be crucial. acs.org
Furthermore, the principles of green chemistry can be applied to the synthesis of the thiophene (B33073) precursor itself. Traditional methods for thiophene synthesis can involve harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. nih.govderpharmachemica.com Future investigations could focus on catalytic, atom-economical methods for the construction of the substituted thiophene ring. nih.gov The use of renewable starting materials and solvent-free reaction conditions are also important avenues for exploration. nih.gov
Table 1: Comparison of Potential Green Synthesis Strategies
| Synthetic Approach | Potential Advantages | Research Challenges |
| Phosgene-Free Isocyanate Synthesis | Avoids use of highly toxic phosgene, reduces hazardous byproducts. acs.orgnih.gov | Development of highly efficient and selective catalysts, optimization of reaction conditions to prevent side reactions. acs.org |
| Catalytic Thiophene Synthesis | High atom economy, reduced waste, milder reaction conditions. nih.gov | Catalyst design for specific substitution patterns, catalyst stability and recyclability. |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, potential for biodegradable products. | Identification of suitable bio-based precursors for the thiophene ring, development of efficient conversion pathways. |
| Solvent-Free Reactions | Reduced solvent waste, simplified purification, potential for lower energy consumption. nih.gov | Ensuring adequate mixing and heat transfer, managing potential solid-phase reactions. |
Exploration of Novel Catalytic Transformations
The development of novel catalytic transformations involving this compound will be instrumental in unlocking its full synthetic potential. The presence of multiple reactive sites—the isocyanate group, the C-Cl bond, and the thiophene ring—offers a rich playground for catalyst development.
Future research should focus on the design of catalysts that can selectively activate and transform specific functional groups within the molecule. For instance, transition metal catalysts could be developed for the cross-coupling of the C-Cl bond, allowing for the introduction of a wide range of substituents at the 3-position of the thiophene ring. Palladium and nickel-based catalysts, which have shown success in the functionalization of other halothiophenes, would be a logical starting point for these investigations. nih.govrsc.org
Furthermore, novel catalysts could be explored for the transformation of the isocyanate group. This could include catalysts for the dimerization or trimerization of the isocyanate, leading to the formation of novel heterocyclic structures. google.com Additionally, catalysts for the cycloaddition reactions of the isocyanate with various unsaturated partners could provide access to a diverse array of complex molecules.
Chemo-, Regio-, and Stereoselective Synthesis Strategies
The presence of multiple reactive sites in this compound necessitates the development of highly selective synthetic methods. Future research will need to focus on achieving high levels of chemo-, regio-, and stereoselectivity in reactions involving this compound.
Chemoselectivity will be crucial when performing reactions that could potentially involve both the isocyanate group and the C-Cl bond. For example, in a nucleophilic substitution reaction, conditions and reagents will need to be carefully chosen to ensure that the nucleophile reacts selectively with either the isocyanate or the chlorinated carbon.
Regioselectivity will be a key consideration in reactions involving the thiophene ring. Electrophilic substitution reactions on the thiophene ring, for instance, will require careful control to direct the incoming electrophile to the desired position. The directing effects of the existing chloro and isocyanato substituents will play a significant role in determining the regiochemical outcome of these reactions. pharmaguideline.com The development of synthetic methods that allow for the selective functionalization of each position of the thiophene ring is a significant goal. nih.gov
Stereoselectivity will become important when this compound is used in the synthesis of chiral molecules. For example, in cycloaddition reactions involving the isocyanate group, the use of chiral catalysts or auxiliaries could be explored to induce asymmetry and produce enantiomerically enriched products.
Integration into Flow Chemistry Systems
The integration of the synthesis and reactions of this compound into flow chemistry systems offers numerous potential advantages, including improved safety, enhanced reaction control, and facile scalability. mtak.huspringerprofessional.debohrium.comnih.gov Isocyanates are reactive intermediates, and their generation and use in a continuous flow process can minimize the risks associated with their handling and accumulation in batch reactors. google.comrsc.orgvapourtec.com
Future research in this area could focus on developing a continuous flow process for the synthesis of this compound itself. This would involve the integration of the key reaction steps into a single, automated system. mtak.hu The use of microreactors in such a system would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. nih.gov
Furthermore, flow chemistry can be utilized to perform subsequent transformations of this compound in a telescoped fashion, where the output of one reactor is directly fed into the next without the need for intermediate purification. mtak.hu This approach can significantly streamline multi-step synthetic sequences and reduce waste.
Table 2: Potential Advantages of Flow Chemistry for this compound
| Feature | Benefit in the Context of this compound |
| Enhanced Safety | On-demand generation and immediate consumption of the reactive isocyanate intermediate minimizes exposure and risk of runaway reactions. google.comrsc.orgvapourtec.com |
| Precise Reaction Control | Microreactors allow for superior heat and mass transfer, leading to better control over reaction temperature, pressure, and mixing, which can improve selectivity and yield. nih.gov |
| Scalability | Scaling up production is achieved by running the flow system for longer periods or by numbering up reactors, avoiding the challenges of scaling up batch reactions. researchgate.net |
| Automation | Automated systems can improve reproducibility and reduce the need for manual intervention. |
| Integration of Multiple Steps | Telescoped reactions in flow can significantly reduce overall synthesis time and waste from intermediate workups and purifications. mtak.hu |
Discovery of Unprecedented Reactivity Patterns
The unique electronic properties of this compound, arising from the interplay of the electron-donating thiophene ring and the electron-withdrawing substituents, may give rise to unprecedented reactivity patterns. Future research should aim to explore and understand this reactivity in detail.
The thiophene ring in this molecule is expected to be relatively electron-deficient, which could lead to unusual behavior in reactions such as electrophilic aromatic substitution. nih.gov It may also be susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted thiophenes. pharmaguideline.com
Furthermore, the proximity of the isocyanate and chloro substituents could lead to interesting intramolecular interactions and cyclization reactions under certain conditions. The exploration of these potential reaction pathways could lead to the discovery of novel heterocyclic ring systems. The reactivity of thiophenes can be diverse, including partial reduction or cleavage of the C-S bond in the presence of transition metal complexes. researchgate.netbohrium.com
Advanced Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for screening in drug discovery and chemical biology. nih.govcam.ac.uk The rigid thiophene scaffold of this compound, coupled with its multiple points of diversification, makes it an excellent building block for DOS.
Future research could involve the development of synthetic routes that utilize this compound as a starting point for the creation of large and diverse compound libraries. The isocyanate group can be readily converted into a variety of functional groups, such as ureas, carbamates, and amides, by reaction with a wide range of nucleophiles. The C-Cl bond can be functionalized through cross-coupling reactions, and the thiophene ring itself can be further substituted. By systematically varying the reactants used in these transformations, a vast array of structurally distinct molecules can be generated from a single, common precursor. cam.ac.uk The use of isocyanides in multicomponent reactions for diversity-oriented synthesis has also been explored and could be a fruitful avenue for this compound. organic-chemistry.orgnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-chloro-2-isocyanatothiophene, and how can reaction conditions be optimized?
- Methodology : The synthesis of isocyanatothiophenes typically involves introducing the isocyanate group (-NCO) via reactions with thiophosgene or carbonyl diimidazole (CDI) under anhydrous conditions. For example, refluxing 3-chloro-2-aminothiophene with phosgene analogs in dry dichloromethane (DCM) under nitrogen atmosphere is a standard approach . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of acylating agent), solvent polarity, and reaction time (12–24 hours). Purification via reverse-phase HPLC (using methanol-water gradients) is recommended to isolate high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- IR Spectroscopy : The isocyanate group (-NCO) exhibits a strong asymmetric stretch at ~2250–2275 cm⁻¹. Additional peaks for C-Cl (650–750 cm⁻¹) and thiophene ring C=C (1450–1600 cm⁻¹) confirm structural integrity .
- NMR : In H NMR, the thiophene protons appear as distinct multiplet signals (δ 6.5–7.5 ppm). C NMR shows characteristic signals for the isocyanate carbon (~125–130 ppm) and thiophene carbons (~110–140 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., CHClNOS: calc. 173.96 g/mol) and isotopic patterns for chlorine .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
- Methodology : Discrepancies in NMR or IR data often arise from impurities (e.g., unreacted starting materials) or solvent artifacts. Strategies include:
- Using deuterated solvents (e.g., DMSO-d) to avoid overlapping signals.
- Performing 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Comparing experimental data with computational predictions (DFT-based NMR shifts) .
- Example : If an unexpected peak appears near δ 4.5 ppm in H NMR, it may indicate residual solvent (e.g., CHCl) or hydrolysis byproducts (e.g., urea derivatives). Repurification via column chromatography or recrystallization is advised .
Q. What strategies enhance regioselectivity in electrophilic substitution reactions on this compound?
- Methodology : The electron-withdrawing isocyanate (-NCO) and chlorine substituents direct electrophiles to specific positions on the thiophene ring:
- Meta/para Directors : Chlorine at position 3 deactivates the ring, favoring electrophilic attack at position 4 or 5.
- Catalytic Control : Lewis acids (e.g., FeCl) can modulate reactivity. For nitration, using HNO/HSO at 0°C minimizes side reactions .
- Computational Modeling : DFT studies predict charge distribution and reactive sites, aiding in rational design .
Q. How do steric and electronic effects influence the stability of this compound under storage conditions?
- Methodology :
- Stability Tests : Monitor degradation via HPLC over time under varying temperatures (4°C, 25°C) and humidity.
- Electronic Effects : The electron-deficient thiophene ring increases susceptibility to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) .
- Steric Shielding : Bulky substituents near the -NCO group (e.g., tert-butyl) reduce hydrolysis rates, as shown in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
